(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
CAS No.: 2418594-42-8
Cat. No.: VC4137194
Molecular Formula: C12H16Cl2N2S
Molecular Weight: 291.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2418594-42-8 |
|---|---|
| Molecular Formula | C12H16Cl2N2S |
| Molecular Weight | 291.23 |
| IUPAC Name | (1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C12H14N2S.2ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;;/h3-8H,13H2,1-2H3;2*1H/t8-;;/m1../s1 |
| Standard InChI Key | NWIMPCHBIZHFHO-YCBDHFTFSA-N |
| SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl.Cl |
Introduction
(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride is a chiral organic compound that belongs to the class of substituted ethanamines. It is characterized by the presence of a thiazole ring and a phenyl group, making it structurally significant in medicinal chemistry. Its dihydrochloride salt form enhances solubility and stability, making it suitable for various applications in pharmaceutical formulations.
Synthesis
The synthesis of (1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine typically involves:
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Formation of the Thiazole Ring: A precursor containing sulfur and nitrogen is cyclized with a methyl-substituted group.
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Coupling with Phenyl Derivative: A phenyl group is introduced via electrophilic substitution.
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Resolution of Chirality: Enantiomeric separation ensures the production of the (1R)-isomer.
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Conversion to Dihydrochloride Salt: The free base is reacted with hydrochloric acid to yield the dihydrochloride form.
Applications
This compound has potential applications in:
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Pharmaceutical Research: The thiazole moiety is known for its bioactivity, particularly in antimicrobial and anti-inflammatory agents.
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Chiral Drug Development: The presence of a chiral center makes it valuable in enantioselective drug design.
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Chemical Probes: It can be used as a molecular probe in biochemical studies.
Safety and Handling
As a dihydrochloride salt, the compound is hygroscopic and should be stored in a dry, airtight container. Proper laboratory safety protocols should be followed during handling due to its potential irritant nature.
Analytical Data
To confirm its identity and purity, the following methods are employed:
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NMR Spectroscopy: Provides information on the hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as amines and thiazoles.
Future Research Directions
Further exploration into this compound could focus on:
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Pharmacological Profiling: Studying its interaction with biological targets.
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Structure-Activity Relationship (SAR): Modifying substituents on the phenyl or thiazole rings to optimize activity.
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Toxicological Studies: Assessing its safety profile for therapeutic use.
This compound's unique structure positions it as a promising candidate for further investigation in medicinal chemistry and material science applications.
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